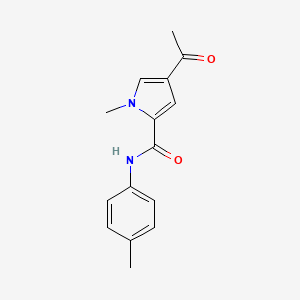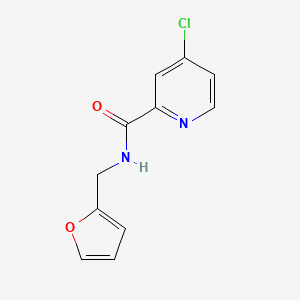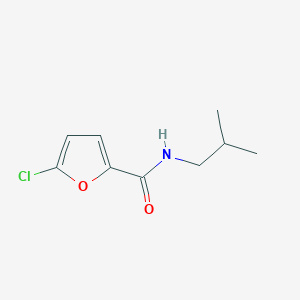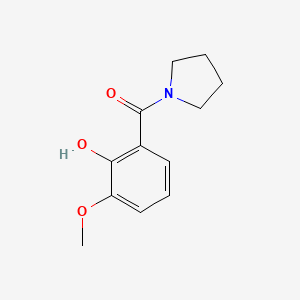![molecular formula C13H18N4O B7472154 N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as C34, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of pyrazolopyridine derivatives and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the inhibition of specific enzymes and receptors. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of the enzyme CDK7, which is involved in the regulation of the cell cycle. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide targets the receptors for the neurotransmitter acetylcholine, which are involved in cognitive function. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide targets the receptors for the cytokine interleukin-2, which is involved in the regulation of the immune response.
Biochemical and physiological effects:
The biochemical and physiological effects of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide depend on the specific application and the target enzyme or receptor. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide inhibits the growth of cancer cells and induces apoptosis. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide improves cognitive function and has neuroprotective effects. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide modulates the immune response and has anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments include its high purity, stability, and specificity for target enzymes and receptors. However, the limitations of using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide. In cancer research, further studies are needed to determine the efficacy of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in combination with other anticancer drugs. In neuroscience, studies are needed to determine the potential use of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in the treatment of neurodegenerative diseases. In immunology, studies are needed to determine the potential use of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in the treatment of autoimmune diseases.
Conclusion:
In conclusion, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide is a novel compound that has shown promising results in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various research applications. The mechanism of action of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the inhibition of specific enzymes and receptors, leading to various biochemical and physiological effects. While there are advantages and limitations to using N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments, there are also several future directions for its study.
Métodos De Síntesis
The synthesis of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 2,6-dichloropyrazine with 2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-5(6H)-one in the presence of propan-2-ylamine. The reaction proceeds through a series of steps involving substitution, cyclization, and deprotection to yield the final product. The synthesis of N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been optimized to achieve high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as cancer research, neuroscience, and immunology. In cancer research, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of a specific enzyme. In neuroscience, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide has been shown to modulate the immune response by targeting specific receptors.
Propiedades
IUPAC Name |
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)16-13(18)11-5-10-7-15-17(9(3)4)12(10)14-6-11/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBLXYLIJMOLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C2C(=C1)C=NN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)









